Leucosceptosidea
Overview
Description
Leucosceptoside A is a phenylethanoid glycoside, a type of natural product with significant biological activity. It is primarily extracted from certain bryophytes and has been noted for its anti-hyperglycemic, anti-hypertensive, antioxidant, anti-inflammatory, and anti-tumor properties . The compound’s molecular formula is C₃₀H₃₈O₁₅, and it has a molecular weight of 638.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucosceptoside A is typically obtained through extraction and purification from bryophytes. The process involves several steps:
Solvent Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Chromatographic Separation: The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Crystallization: The purified compound is crystallized to obtain Leucosceptoside A in its pure form.
Industrial Production Methods: Industrial production of Leucosceptoside A follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated extraction systems enhances the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Leucosceptoside A undergoes various chemical reactions, including:
Oxidation: The phenolic groups in Leucosceptoside A can be oxidized to quinones.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: The hydroxyl groups in Leucosceptoside A can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or alkyl halides under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Esterified or etherified products.
Scientific Research Applications
Leucosceptoside A has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of phenylethanoid glycosides and their derivatives.
Biology: Investigated for its role in plant defense mechanisms and its effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including anti-diabetic, anti-hypertensive, antioxidant, anti-inflammatory, and anti-tumor activities.
Industry: Utilized in the development of natural health products and supplements
Mechanism of Action
Leucosceptoside A exerts its effects through various molecular targets and pathways:
Inhibition of α-Glucosidase: Reduces blood glucose levels by inhibiting the enzyme α-glucosidase, which is involved in carbohydrate digestion.
Inhibition of Protein Kinase C Alpha (PKCα): Modulates cellular signaling pathways by inhibiting PKCα, which plays a role in various cellular processes.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage
Comparison with Similar Compounds
Leucosceptoside A is unique among phenylethanoid glycosides due to its specific biological activities and molecular structure. Similar compounds include:
Verbascoside: Another phenylethanoid glycoside with similar antioxidant and anti-inflammatory properties.
Echinacoside: Known for its immunomodulatory and neuroprotective effects.
Acteoside: Exhibits anti-inflammatory, antioxidant, and neuroprotective activities
Leucosceptoside A stands out due to its potent inhibitory effects on α-glucosidase and PKCα, making it a promising candidate for the development of dual-acting therapies against diabetes and hypertension .
Properties
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-3-6-17(32)18(33)11-16)43-21(13-31)27(28)44-22(35)8-5-15-4-7-20(40-2)19(34)12-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJYDWRKVAGFGZ-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)OC)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)/C=C/C3=CC(=C(C=C3)OC)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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